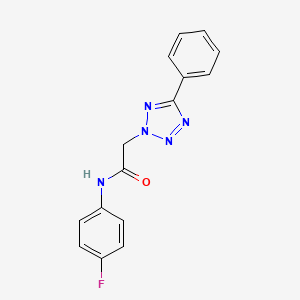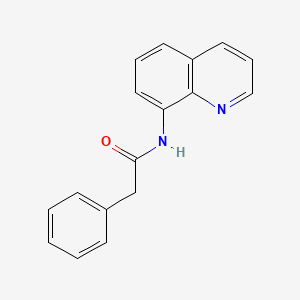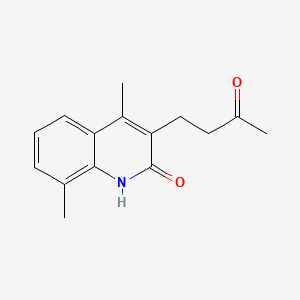
N-(4-fluorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of N-(4-fluorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide derivatives involves several key steps, starting from basic phenyl acetamide derivatives. These compounds are typically synthesized through the condensation of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives with different phenyl acetamide derivatives possessing a fluorine atom at the meta position. This process results in the formation of various acetamide derivatives, highlighting the versatility and adaptability of this chemical scaffold in synthetic chemistry (Parikh & Joshi, 2014).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals complex interactions and structural configurations. For example, studies on related acetamide derivatives show a range of intermolecular interactions, including hydrogen bonding and π-interactions, which contribute to the stability and properties of these molecules. The molecular geometry often features a near ‘V’ shape, with angles between aromatic planes indicating the presence of significant structural rigidity and potential for specific biological interactions (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of N-(4-fluorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide derivatives often involves interactions with various reagents to produce a wide range of products. These reactions can be influenced by the presence of fluorine atoms, which may enhance the compound's reactivity due to the electronegativity of fluorine. This aspect is crucial for developing antimicrobial agents, as seen in derivatives showing potent activity against a broad panel of bacterial and fungal strains (Parikh & Joshi, 2014).
Scientific Research Applications
Antimicrobial Properties
- Synthesis and Antimicrobial Activity : A study on the synthesis and evaluation of various acetamide derivatives, including compounds similar to N-(4-fluorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, showed antimicrobial properties against a range of bacterial and fungal strains. Specifically, derivatives with fluorine atoms demonstrated notable antimicrobial effectiveness (Parikh & Joshi, 2014).
Anti-inflammatory Activity
- Anti-inflammatory Derivatives : Research on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound structurally related to N-(4-fluorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, revealed significant anti-inflammatory activity in some synthesized compounds (Sunder & Maleraju, 2013).
Anticancer Activity
- Synthesis and Anticancer Evaluation : The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, which are structurally related to N-(4-fluorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, showed potent anticancer activity. Specific derivatives exhibited high selectivity and apoptosis induction in cancer cell lines, highlighting their potential as anticancer agents (Evren et al., 2019).
Potential Antipsychotic Properties
- Novel Antipsychotic Agents : A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share structural features with N-(4-fluorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, explored their potential as novel antipsychotic agents. These compounds demonstrated antipsychotic-like effects in animal models without interacting with dopamine receptors, which is a unique feature compared to clinically available antipsychotic drugs (Wise et al., 1987).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(5-phenyltetrazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-12-6-8-13(9-7-12)17-14(22)10-21-19-15(18-20-21)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBULEQDCAFVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733054.png)
methanone](/img/structure/B5733058.png)
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5733062.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733064.png)
![methyl 4-{5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5733072.png)





![N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5733128.png)

![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)
![4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine](/img/structure/B5733151.png)